![molecular formula C66H108N22O12 B1640372 (Pro3)-dynorphin A (1-11) amide CAS No. 289636-76-6](/img/structure/B1640372.png)
(Pro3)-dynorphin A (1-11) amide
Overview
Description
(Pro3)-dynorphin A (1-11) amide is a type of amide, a class of organic compounds. Amides have a general structure in which a nitrogen atom is bonded to a carbonyl carbon atom . The name of an amide is typically derived from the name of the corresponding carboxylic acid, with the -ic acid or -oic ending replaced by -amide .
Synthesis Analysis
Amides can be synthesized via the direct condensation of carboxylic acids and amines in the presence of TiCl4 . The amidation reaction is performed in pyridine at 85 °C with a wide range of substrates, providing the corresponding amide products in moderate to excellent yields and high purity . Another approach to amide synthesis involves the reductive amidation of esters with nitro compounds under additive-free conditions .Molecular Structure Analysis
The amide group is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C-N bond distance of 1.34Å is intermediate between the typical single bond C-N distance of 1.47 Å and the double bond C=N distance of 1.24Å .Chemical Reactions Analysis
Amides can undergo various chemical reactions. For instance, the degree of substitution on the amide nitrogen determines whether the amide is primary, secondary, or tertiary . When the amide is secondary or tertiary, the symbol N (for nitrogen) must precede the name of each different group attached to nitrogen .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . Simple amides have dipole moments in the range 3.7-3.8 debye .Safety and Hazards
Future Directions
The prodrug design is a widely known molecular modification strategy that aims to optimize the physicochemical and pharmacological properties of drugs to improve their solubility and pharmacokinetic features and decrease their toxicity . This approach could potentially be applied to (Pro3)-dynorphin A (1-11) amide to enhance its properties and effectiveness.
properties
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H108N22O12/c1-5-39(4)53(62(99)83-47(21-13-31-78-66(74)75)63(100)88-33-15-23-51(88)61(98)80-44(54(69)91)18-9-10-28-67)86-57(94)46(20-12-30-77-65(72)73)81-56(93)45(19-11-29-76-64(70)71)82-58(95)48(34-38(2)3)84-59(96)49(36-40-16-7-6-8-17-40)85-60(97)50-22-14-32-87(50)52(90)37-79-55(92)43(68)35-41-24-26-42(89)27-25-41/h6-8,16-17,24-27,38-39,43-51,53,89H,5,9-15,18-23,28-37,67-68H2,1-4H3,(H2,69,91)(H,79,92)(H,80,98)(H,81,93)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,94)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFMDUHCMOVSLZ-CASPMERASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H108N22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1401.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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